N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine
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Overview
Description
N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine is a synthetic organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure, featuring a thioxanthene core with various functional groups, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Ylidene Group: This step involves the formation of a double bond between the thioxanthene core and the propan-1-amine moiety.
N,N-Dimethylation: The final step involves the methylation of the amine group using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions can target the double bond in the ylidene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of saturated amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of thioxanthenes are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, thioxanthenes are known for their antipsychotic properties. This compound could be investigated for similar therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine typically involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another thioxanthene derivative with antipsychotic properties.
Flupentixol: Known for its use in the treatment of schizophrenia.
Thiothixene: Used as an antipsychotic agent.
Uniqueness
What sets N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine apart is its specific substitution pattern and the presence of the ylidene group, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C19H20ClNOS |
---|---|
Molecular Weight |
345.9g/mol |
IUPAC Name |
(3Z)-3-(2-chloro-4-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H20ClNOS/c1-21(2)10-6-8-14-15-7-4-5-9-18(15)23-19-16(14)11-13(20)12-17(19)22-3/h4-5,7-9,11-12H,6,10H2,1-3H3/b14-8- |
InChI Key |
KXECCBGQPJGJGD-ZSOIEALJSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl |
Origin of Product |
United States |
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